N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine
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Overview
Description
N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine is an organic compound characterized by the presence of a fluorinated benzyl group attached to a butan-1-amine moiety. This compound is notable for its unique chemical structure, which includes both fluoro and trifluoromethyl groups, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-(trifluoromethyl)benzaldehyde and butan-1-amine.
Reductive Amination: The primary synthetic route involves a reductive amination reaction. The benzaldehyde is reacted with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields, as well as the use of automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine exerts its effects is largely dependent on its interaction with molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethan-1-amine
- N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-1-amine
- N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine
Uniqueness
N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine is unique due to its specific combination of a butan-1-amine backbone with a fluorinated benzyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4N/c1-2-3-7-17-8-9-10(12(14,15)16)5-4-6-11(9)13/h4-6,17H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBBGWBPXGLEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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